3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole
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Overview
Description
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Reduction: The compound can be reduced under mild conditions using reagents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Sodium borohydride
- Electrophilic reagents: Nitric acid, halogens
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives on the phenyl ring .
Scientific Research Applications
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with enzymes and receptors, leading to inhibition or activation of biological pathways . These interactions are crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar pharmacological properties.
1,2,4-Triazole: Structurally similar but with different substitution patterns and biological activities.
Pyrazole: Shares the pyrazole ring but lacks the fused triazole structure.
Uniqueness
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group further enhances its reactivity and potential pharmacological activities .
Properties
CAS No. |
35911-20-7 |
---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-methylsulfanyl-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole |
InChI |
InChI=1S/C11H10N4S/c1-16-11-13-12-10-7-9(14-15(10)11)8-5-3-2-4-6-8/h2-7,14H,1H3 |
InChI Key |
UYWCNHAMRINYBF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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